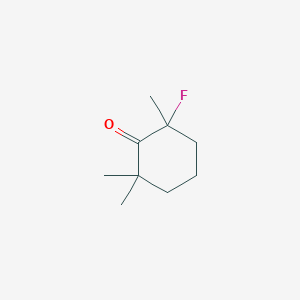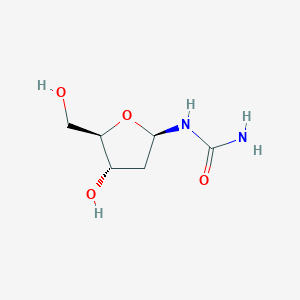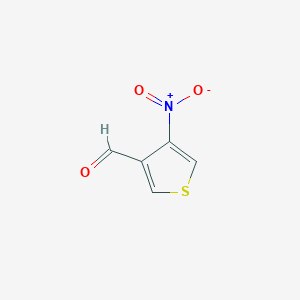
4-Nitrothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-3-carbaldehyde typically involves the nitration of thiophene derivatives followed by formylation. One common method includes the nitration of thiophene to yield 4-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: 4-Nitrothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-carbaldehyde.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-Nitrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The biological activity of 4-Nitrothiophene-3-carbaldehyde is thought to involve nucleophilic attack by intracellular thiols at the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, thereby exerting antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
2-Nitrothiophene: Lacks the formyl group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carbaldehyde: Similar structure but with different substitution pattern, leading to varied chemical behavior and uses.
Uniqueness: 4-Nitrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C5H3NO3S |
|---|---|
Poids moléculaire |
157.15 g/mol |
Nom IUPAC |
4-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3NO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H |
Clé InChI |
KBCAIPIBEOQNDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


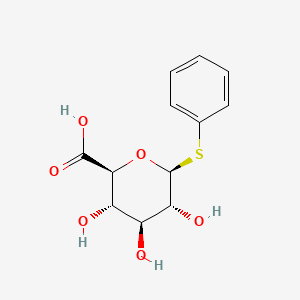
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

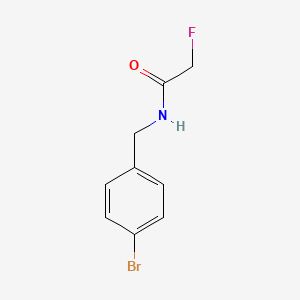
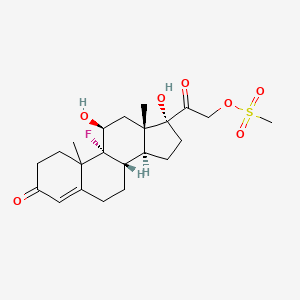
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

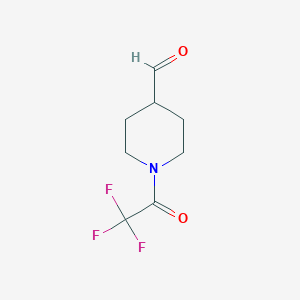

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
